molecular formula C17H17N5O2 B15152390 4-(Morpholin-4-yl)-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-ol

4-(Morpholin-4-yl)-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-ol

Cat. No.: B15152390
M. Wt: 323.35 g/mol
InChI Key: IKXQAFTVMYMIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(MORPHOLIN-4-YL)-6-(NAPHTHALEN-2-YLAMINO)-3H-1,3,5-TRIAZIN-2-ONE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring, a naphthalene moiety, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(MORPHOLIN-4-YL)-6-(NAPHTHALEN-2-YLAMINO)-3H-1,3,5-TRIAZIN-2-ONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a nucleophilic substitution reaction, where a naphthylamine derivative reacts with the triazine core.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where morpholine reacts with the intermediate compound.

The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or potassium carbonate. The reactions are usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(MORPHOLIN-4-YL)-6-(NAPHTHALEN-2-YLAMINO)-3H-1,3,5-TRIAZIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles or electrophiles in solvents like DMF or DMSO, often with catalysts like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(MORPHOLIN-4-YL)-6-(NAPHTHALEN-2-YLAMINO)-3H-1,3,5-TRIAZIN-2-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(MORPHOLIN-4-YL)-6-(NAPHTHALEN-2-YLAMINO)-3H-1,3,5-TRIAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-3H-1,3,5-TRIAZIN-2-ONE: Similar structure but with a phenyl group instead of a naphthalene moiety.

    4-(MORPHOLIN-4-YL)-6-(PYRIDIN-2-YLAMINO)-3H-1,3,5-TRIAZIN-2-ONE: Similar structure but with a pyridine group instead of a naphthalene moiety.

Uniqueness

The uniqueness of 4-(MORPHOLIN-4-YL)-6-(NAPHTHALEN-2-YLAMINO)-3H-1,3,5-TRIAZIN-2-ONE lies in its combination of the morpholine ring, naphthalene moiety, and triazine core, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

4-morpholin-4-yl-6-(naphthalen-2-ylamino)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C17H17N5O2/c23-17-20-15(19-16(21-17)22-7-9-24-10-8-22)18-14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2,(H2,18,19,20,21,23)

InChI Key

IKXQAFTVMYMIGX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=O)NC(=N2)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.